

historical applications of Trixylyl phosphate in plastics and PVC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trixylyl phosphate*

Cat. No.: *B1683678*

[Get Quote](#)

An In-depth Technical Guide to the Historical Applications of **Trixylyl Phosphate** in Plastics and PVC

Introduction

Trixylyl phosphate (TXP), an aromatic phosphate ester, holds a significant place in the history of polymer science as a multifunctional additive.^[1] Historically, it was prized for its dual capabilities as both a highly effective plasticizer and a flame retardant.^{[1][2][3]} Its primary applications were in early plastics, including cellulose nitrate and cellulose acetate, and most notably in polyvinyl chloride (PVC).^[1] TXP's utility also extended to other polymers, such as natural and synthetic rubbers and various vinyl and cellulosic resins.^{[3][4]}

The value of aryl phosphates like TXP was recognized in the early twentieth century for improving the safety and performance of flammable plastics.^[5] In PVC applications, TXP was particularly advantageous because it could impart flexibility while simultaneously enhancing fire resistance, a crucial combination for materials used in construction, transportation, and electronics.^{[3][6]} However, growing awareness of its adverse health effects, including potential neurotoxicity and reproductive toxicity, has led to significant restrictions on its use in many parts of the world, including its classification as a substance of very high concern in the European Union.^[1] This guide provides a technical overview of the historical applications, properties, and evaluation methods related to **Trixylyl phosphate** in the plastics industry.

Physicochemical Properties

Trixyl phosphate is not a single compound but a complex mixture of isomers, which results in a range of reported values for its physical properties.^{[5][7]} The data presented below are typical for commercial-grade TXP used historically.

Property	Value	Reference(s)
Molecular Formula	C ₂₄ H ₂₇ O ₄ P	[1][2]
Molar Mass	410.45 g·mol ⁻¹	[1][5]
Appearance	Colorless to pale yellow viscous liquid	[1][4][8]
Density (20°C)	1.13 - 1.154 g/cm ³	[1][4][5]
Boiling Point	>300°C (decomposes at higher temperatures)	[5][8]
Melting Point / Pour Point	Approximately -20°C	[1][5]
Flash Point	≥230°C	[4][9]
Viscosity (25°C)	80 - 120 mPa·s	[4][9]
Water Solubility	Very low (approx. 0.89 mg/L)	[5]
Phosphorus Content	~7.8% (calculated)	[9]

Historical Applications and Functionality

Dual-Role Additive: Plasticizer and Flame Retardant

The primary historical advantage of **Trixyl phosphate** was its ability to function simultaneously as a plasticizer and a flame retardant.^{[3][6]} This dual functionality made it a cost-effective choice for PVC formulations where both flexibility and fire safety were critical. Applications included wire and cable insulation, automotive interiors, vinyl flooring, furniture upholstery, and conveyor belts for mining operations.^{[3][4][5][9]}

Function as a Plasticizer

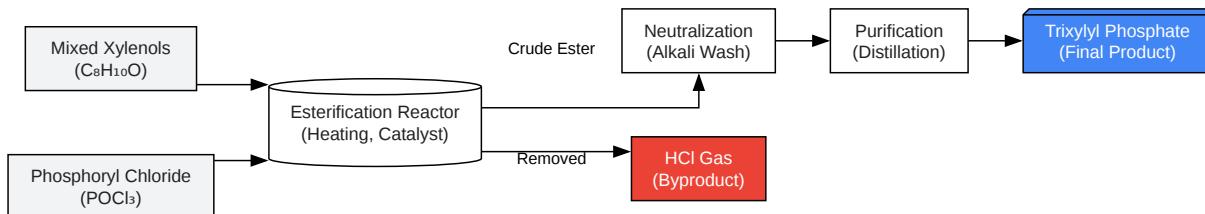
As a plasticizer, TXP was incorporated into rigid polymers like PVC to increase flexibility, workability, and durability while reducing brittleness.^{[10][11]} Its mechanism of action, consistent

with the "lubricating theory," involves the diffusion of TXP molecules between the polymer chains.^[11] This shields the chains from one another, reducing the intermolecular forces (van der Waals forces) and allowing them to move more freely, which imparts flexibility to the bulk material.^[11] Key attributes that made TXP a desirable plasticizer included its low volatility, ensuring permanence within the polymer matrix, and good compatibility with a wide range of resins.^{[2][4][10]}

Function as a Flame Retardant

Aryl phosphates were among the earliest flame retardants commercialized for use in highly flammable plastics like cellulose nitrate.^[5] TXP functions through a combination of gas-phase and condensed-phase mechanisms upon exposure to heat.

- **Gas-Phase Action:** In a fire, the heat causes TXP to decompose, releasing phosphorus-containing radicals. These radicals act as scavengers in the gas phase, interrupting the high-energy, free-radical chain reactions of combustion (involving H[•] and OH[•] radicals), thereby quenching the flame.^[8]
- **Condensed-Phase Action:** On the surface of the polymer, TXP promotes the formation of a stable layer of char.^[12] This char acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, which slows down or stops combustion.^[12]

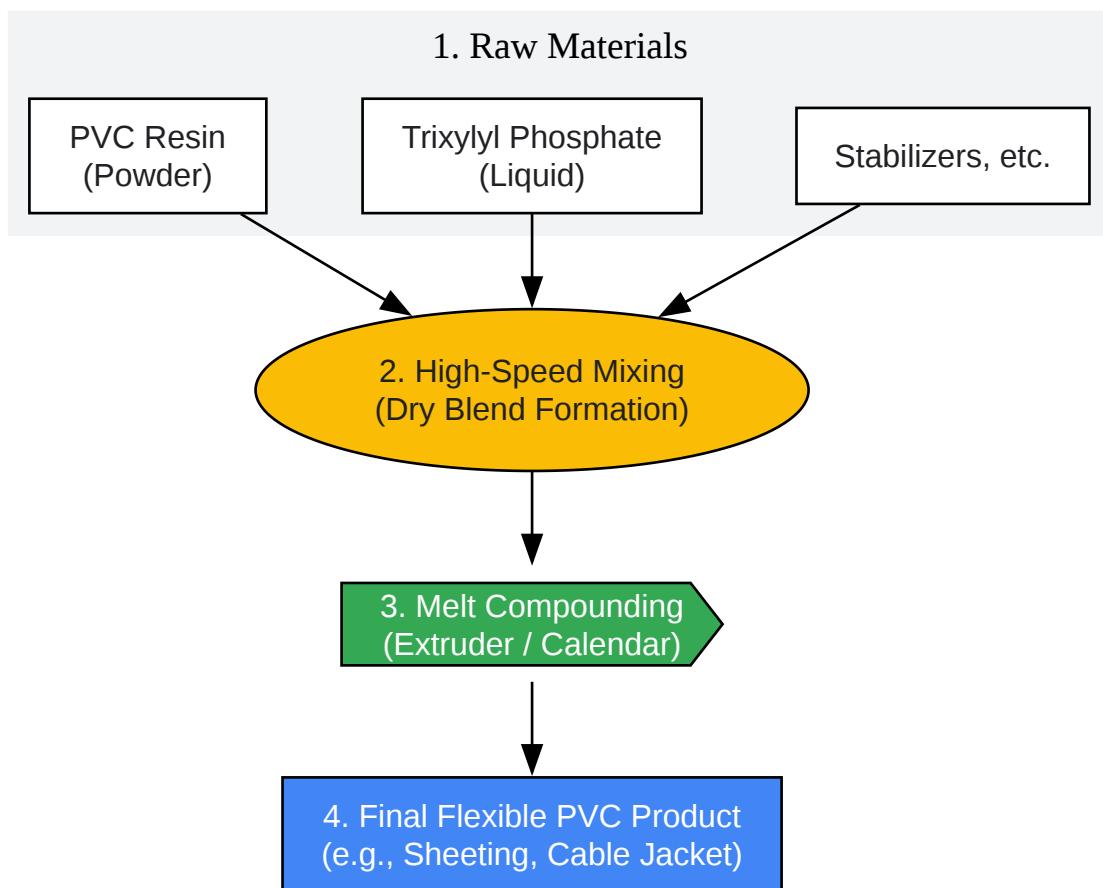

Historically, typical usage levels for flame retardancy in plastics ranged from 5-15% by weight.^[12] In PVC, where it also served as a plasticizer, concentrations could be higher, with a related compound, tricresyl phosphate, being used at levels of 10-40 parts per hundred parts resin (phr).^[6]

Experimental Protocols and Methodologies

Detailed experimental protocols from the peak era of TXP's use are not readily available in modern literature. However, based on its chemical nature and intended functions, its synthesis and performance would have been governed by established principles of industrial chemistry and polymer science.

Industrial Synthesis

Trixylyl phosphate was prepared industrially via the esterification of mixed xylenols (dimethylphenols) with a phosphorus source, typically phosphoryl chloride (POCl_3).^{[1][5]} The process involves a reaction that produces TXP and hydrogen chloride (HCl) as a byproduct.



[Click to download full resolution via product page](#)

Caption: Industrial synthesis workflow for **Trixylyl phosphate**.

Workflow for PVC Plasticization

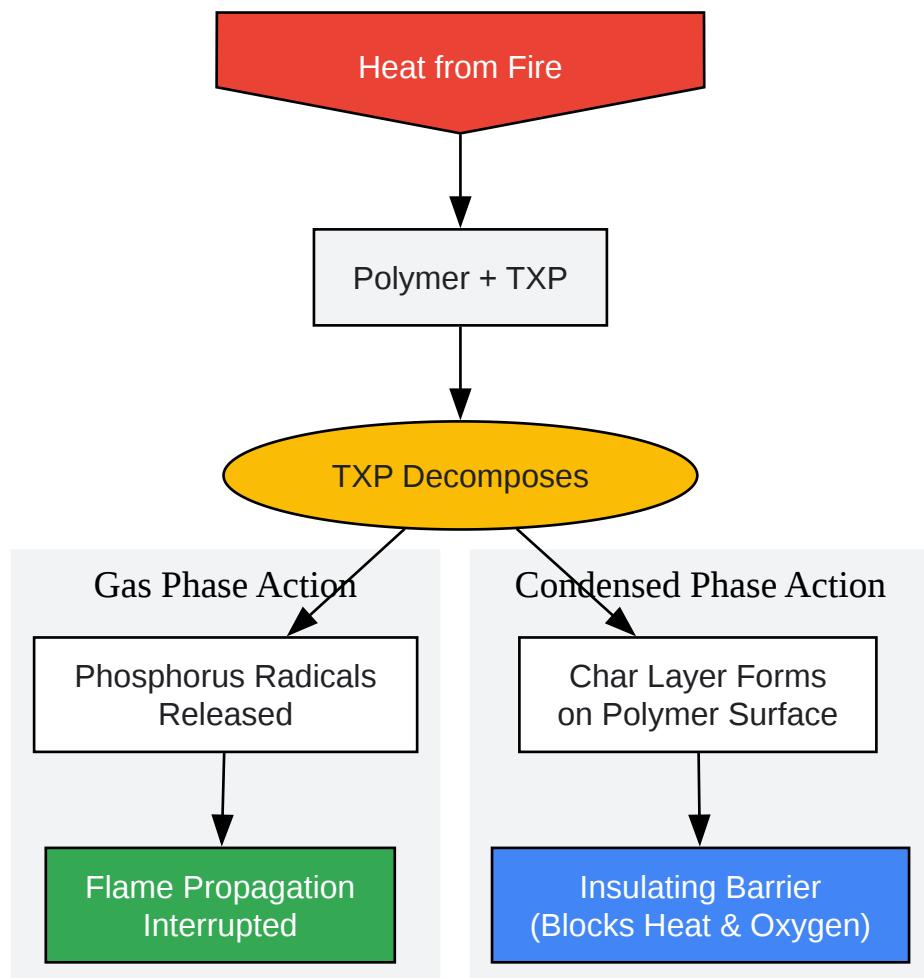
The incorporation of TXP into PVC followed a standard melt-compounding process. The liquid plasticizer is blended with the solid PVC resin powder along with other additives (e.g., heat stabilizers, fillers). The mixture is then heated and mechanically sheared, causing the TXP to be absorbed by the PVC particles, resulting in a flexible compound that can be shaped.

[Click to download full resolution via product page](#)

Caption: General workflow for plasticizing PVC with TXP.

Performance Evaluation Methods

The effectiveness of TXP would have been quantified using a range of material testing protocols:


- Plasticizer Efficiency: The effect of TXP on PVC's mechanical properties would be assessed by measuring attributes such as hardness (using a Shore Durometer), tensile strength, and elongation at break. A successful plasticizer lowers hardness and tensile strength while significantly increasing elongation.
- Permanence and Volatility: Low volatility was a key advantage.[4][10] This would be tested via heat aging, where a sample of plasticized PVC is weighed, heated in an oven at a high

temperature (e.g., 100°C) for an extended period, and then re-weighed. A low percentage of weight loss indicates good permanence.

- Flame Retardancy: The flame retardant properties would be evaluated using standardized burn tests. Common historical methods involved igniting a sample in a controlled manner and observing its burning behavior. Key metrics would include the ability to self-extinguish after the ignition source is removed and the rate of flame spread. These principles are now formalized in tests like UL 94 and the Limiting Oxygen Index (LOI).

Flame Retardancy Mechanism Visualization

The dual action of TXP in a fire can be represented as a logical diagram.

[Click to download full resolution via product page](#)

Caption: Dual flame retardant mechanism of **Trixylyl phosphate**.

Conclusion

Trixylyl phosphate was a historically important industrial chemical that provided a unique combination of plasticizing and flame-retardant properties to plastics, especially PVC. Its low volatility and high compatibility made it a versatile additive for numerous applications where material flexibility and fire safety were paramount. While its utility was undeniable, the subsequent discovery of its toxicological profile led to its decline and restriction in modern applications. The study of TXP offers valuable insight into the evolution of polymer additives, highlighting the historical focus on performance and the subsequent, critical shift towards incorporating health and environmental safety into material design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trixylyl phosphate - Wikipedia [en.wikipedia.org]
- 2. CAS 25155-23-1: Trixylenyl phosphate | CymitQuimica [cymitquimica.com]
- 3. innospk.com [innospk.com]
- 4. Trixylyl Phosphate (TXP) – Manufacture of PU foam Material and Products [leticiachem.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. Tricresyl Phosphate Uses: Lubricants, PVC & Safety [elchemistry.com]
- 7. chiron.no [chiron.no]
- 8. sdaoxintong.com [sdaoxintong.com]
- 9. Trixylyl Phosphate | Flame Retardant & Lubricant Additive [zxchem.com]
- 10. The Benefits of Trixylenyl Phosphate Used For Resin Plasticizer - Sinobio Chemistry [sinobiochemistry.com]
- 11. kinampark.com [kinampark.com]

- 12. What is Trixylenyl Phosphate (TXP) ? - Sinobio Chemistry [sinobiochemistry.com]
- To cite this document: BenchChem. [historical applications of Trixylyl phosphate in plastics and PVC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683678#historical-applications-of-trixylyl-phosphate-in-plastics-and-pvc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com